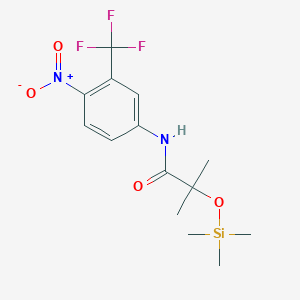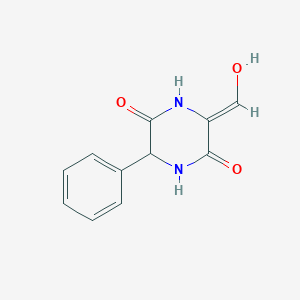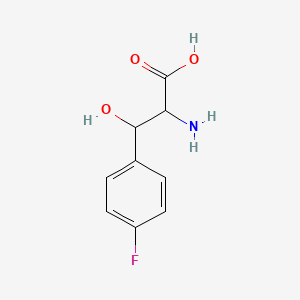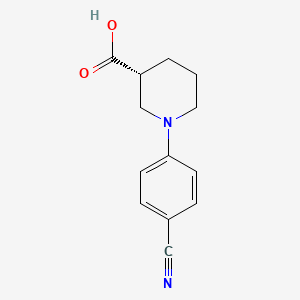
(r)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a cyanophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a cyanophenyl moiety.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors. It can also serve as a probe for investigating metabolic pathways and cellular processes.
Medicine
In medicine, ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The cyanophenyl group and piperidine ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Cyanophenyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-(4-Cyanophenyl)piperidine-2-carboxylic acid: Another positional isomer with the carboxylic acid group at the 2-position.
1-(4-Cyanophenyl)piperidine-3-carboxamide: A related compound where the carboxylic acid group is replaced by a carboxamide group.
Uniqueness
®-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the cyanophenyl group and the carboxylic acid group at the 3-position of the piperidine ring provides distinct chemical and biological properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(3R)-1-(4-cyanophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)/t11-/m1/s1 |
Clave InChI |
SFCZUCPTDYRUIK-LLVKDONJSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |
SMILES canónico |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



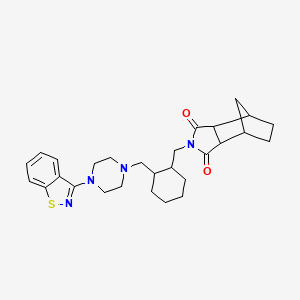
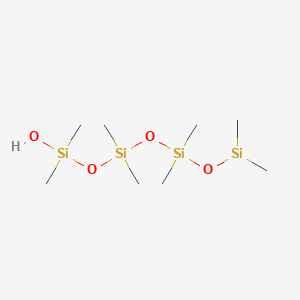
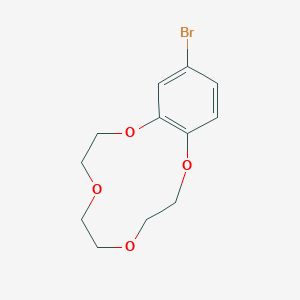
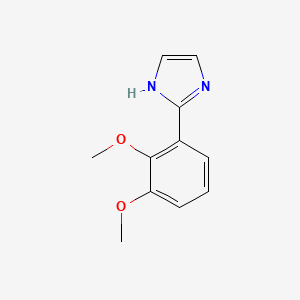

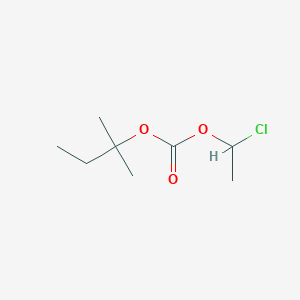
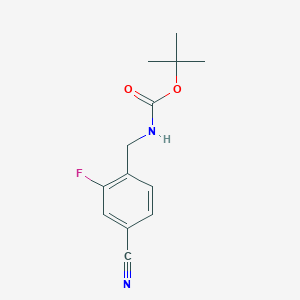
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)

![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
